(R)-(-)-2-Phenylpropionic acid

Catalog No.
S581442
CAS No.
7782-26-5
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Phenylpropionic acid

CAS Number

7782-26-5

Product Name

(R)-(-)-2-Phenylpropionic acid

IUPAC Name

2-phenylpropanoic acid

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)

InChI Key

YPGCWEMNNLXISK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)O

Organic Synthesis and Chirality Source

Due to its well-defined chirality, (R)-(-)-2-Phenylpropionic acid serves as a valuable building block in organic synthesis. Chemists can leverage its chiral center to create new molecules with specific spatial arrangements of atoms, crucial for developing pharmaceuticals and other functional materials [PubChem, National Institutes of Health (.gov) - ].

(R)-(-)-2-Phenylpropionic acid, also known as 2-phenylpropanoic acid, is a chiral compound with the molecular formula C₉H₁₀O₂ and a molecular weight of approximately 150.17 g/mol. The compound features a phenyl group attached to the second carbon of a propanoic acid chain, giving it unique properties and reactivity. It exists as a white crystalline solid at room temperature and is soluble in organic solvents like ethanol and acetone, but less so in water .

Typical of carboxylic acids. Key reactions include:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 1-phenylpropane.
  • Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Additionally, the compound can be involved in asymmetric synthesis reactions due to its chiral nature, often serving as a chiral auxiliary or ligand in metal-catalyzed reactions .

(R)-(-)-2-Phenylpropionic acid exhibits notable biological activities, primarily as a non-steroidal anti-inflammatory drug (NSAID). It is known for its analgesic and anti-inflammatory properties, making it useful in treating conditions such as arthritis and other inflammatory disorders. The compound acts by inhibiting cyclooxygenase enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling .

Several synthesis methods exist for producing (R)-(-)-2-Phenylpropionic acid:

  • Enzymatic Isomerization: Utilizing resting cells of Nocardia diaphanozonaria, where racemic 2-phenylpropanoic acid is converted into its (R)-enantiomer through an isomerization reaction .
  • Chiral Pool Synthesis: Starting from naturally occurring amino acids or sugars to create the desired chiral center.
  • Asymmetric Synthesis: Using chiral catalysts or reagents that favor the formation of the (R)-enantiomer during

(R)-(-)-2-Phenylpropionic acid has various applications:

  • Pharmaceuticals: Primarily used as an anti-inflammatory and analgesic agent.
  • Synthesis of Chiral Compounds: Acts as a chiral building block in organic synthesis.
  • Food Industry: Occasionally used as a flavoring agent due to its aromatic properties.

Its ability to serve as a precursor or auxiliary in asymmetric synthesis further enhances its utility in pharmaceutical chemistry .

Research indicates that (R)-(-)-2-Phenylpropionic acid interacts with several biological pathways:

  • It exhibits competitive inhibition against cyclooxygenase enzymes, influencing pain and inflammation pathways.
  • Studies have shown that it can affect metabolic pathways when administered alongside other drugs, highlighting the importance of understanding drug interactions in therapeutic contexts .

Similar compounds include:

Compound NameStructural FormulaUnique Features
(S)-(+) - 2-Phenylpropionic AcidC₉H₁₀O₂Enantiomer with opposite biological activity
IbuprofenC₁₃H₁₈O₂More potent NSAID with additional analgesic effects
KetoprofenC₁₃H₁₈O₂Similar anti-inflammatory properties but different side effects

(R)-(-)-2-Phenylpropionic acid is unique due to its specific stereochemistry, which influences its biological activity and pharmacological profile compared to its enantiomer and other NSAIDs. Its specific interactions with cyclooxygenase enzymes distinguish it from similar compounds that may have broader or different mechanisms of action .

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Heavy Atom Count

11

UNII

CH15E393A2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7782-26-5

Wikipedia

(R)-(-)-2-phenylpropionic acid

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Benzeneacetic acid, .alpha.-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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